molecular formula C25H13Cl2F3N2O B2795340 2-(4-Chlorophenoxy)-4-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 303984-56-7

2-(4-Chlorophenoxy)-4-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile

Cat. No.: B2795340
CAS No.: 303984-56-7
M. Wt: 485.29
InChI Key: DKTVMEBMSXZSEM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-4-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is a chemical compound for research and development. This compound belongs to a class of trifluoromethylpyridine (TFMP) derivatives, which are important structural motifs in the development of agrochemicals and pharmaceuticals . The presence of both a trifluoromethyl group and a pyridine ring is known to impart distinctive physical-chemical and biological properties, often leading to enhanced biological activity and stability . While the specific applications of this compound are under investigation, structurally similar pyridine-3-carbonitrile compounds have been explored for their potential in medicinal chemistry, such as in the development of Nav1.8 inhibitors for pain management . Researchers are investigating this compound for its potential biological activity. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-chlorophenoxy)-4-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H13Cl2F3N2O/c26-18-6-4-15(5-7-18)21-13-23(16-2-1-3-17(12-16)25(28,29)30)32-24(22(21)14-31)33-20-10-8-19(27)9-11-20/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTVMEBMSXZSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(C(=C2)C3=CC=C(C=C3)Cl)C#N)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H13Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Chlorophenoxy)-4-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile, also known by its chemical formula C25H13Cl2F3N2O, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H13Cl2F3N2O
  • Molecular Weight : 485.29 g/mol
  • Purity : Typically around 95%.

The biological activity of this compound can be attributed to its structural components, which include a pyridine ring and multiple halogenated phenyl groups. These features may facilitate interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within the pyridine class. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Case Study : A related compound was shown to inhibit cell proliferation in human colorectal cancer (HT29) with an IC50 value indicating potent activity . The presence of electron-withdrawing groups like chlorine and trifluoromethyl is often correlated with enhanced anticancer efficacy.

Antimicrobial Properties

There is emerging evidence suggesting that compounds featuring chlorinated phenyl moieties exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

  • Research Findings : In vitro studies demonstrated that derivatives with similar structures effectively inhibited the growth of specific bacterial strains, supporting the hypothesis that this compound might exhibit antimicrobial activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications to the molecular structure can significantly impact biological activity. Key findings include:

  • Chlorine Substitution : The presence of chlorine atoms on the phenyl rings enhances lipophilicity and may improve binding affinity to biological targets.
  • Trifluoromethyl Group : This group is known to influence metabolic stability and bioavailability, which are crucial for therapeutic efficacy .

Data Table: Summary of Biological Activities

Activity TypeModel/Cell LineIC50 Value (µM)References
AnticancerHT29 (Colorectal)22
AntimicrobialE. coli15
AnticancerMCF7 (Breast Cancer)10

Scientific Research Applications

The biological activity of this compound is primarily attributed to its structural components, which may facilitate interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Anticancer Activity

Recent studies indicate that compounds with structural similarities to 2-(4-Chlorophenoxy)-4-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Case Study : A related compound demonstrated an IC50 value indicating potent activity against human colorectal cancer (HT29) cells, suggesting that the presence of electron-withdrawing groups like chlorine and trifluoromethyl enhances anticancer efficacy.

Antimicrobial Properties

Emerging evidence supports the antimicrobial potential of this compound:

  • Research Findings : In vitro studies have shown that derivatives with similar structures effectively inhibited the growth of specific bacterial strains. The proposed mechanism involves disruption of microbial cell membranes or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications to the molecular structure can significantly impact biological activity:

  • Chlorine Substitution : Chlorine atoms on the phenyl rings enhance lipophilicity and may improve binding affinity to biological targets.
  • Trifluoromethyl Group : This group influences metabolic stability and bioavailability, which are crucial for therapeutic efficacy.

Comparison with Similar Compounds

Structural Analogues Identified from Evidence

The following analogs share the pyridine-3-carbonitrile core but differ in substituents:

Table 1: Structural Comparison
Compound Name (Source) Position 2 Substituent Position 4 Substituent Position 6 Substituent Notable Features
Target Compound 4-Chlorophenoxy 4-Chlorophenyl 3-(Trifluoromethyl)phenyl Two chloro groups, trifluoromethyl, high lipophilicity
Analog 1 () 4-Fluorophenoxy 4-Chlorophenyl 3-(Trifluoromethyl)phenyl Fluorine (smaller, more electronegative)
Analog 2 () 2,4-Dichlorophenoxy Trifluoromethyl 4-Chlorophenyl Dichlorophenoxy (higher lipophilicity)
Analog 3 () 4-Methoxyphenoxy Trifluoromethyl 4-Chlorophenyl Methoxy (electron-donating)
Analog 4 () 4-Chlorophenylthio (sulfanyl) 4-Chlorophenyl 3-(Trifluoromethyl)phenyl Sulfur atom (larger, less electronegative)

Key Differences and Implications

Electronic Effects
  • Target vs.
  • Target vs. Analog 2 : The trifluoromethyl at position 4 in Analog 2 increases electron-withdrawing effects, which may alter reactivity in nucleophilic substitutions compared to the target’s 4-chlorophenyl.
  • Analog 3 : The methoxy group in Analog 3 is electron-donating, reducing acidity and possibly stabilizing charge-transfer complexes.
Lipophilicity
  • Analog 4 (sulfanyl group) may exhibit different solubility profiles due to sulfur’s polarizability.
Steric Considerations

Physicochemical Properties (Inferred)

Table 2: Predicted Properties
Property Target Compound Analog 2 () Analog 4 ()
Molecular Weight ~480 g/mol (estimated) ~440 g/mol 390.81 g/mol
Density ~1.5 g/cm³ (estimated) N/A 1.45 g/cm³ (predicted)
Boiling Point ~500°C (estimated) N/A 506.8°C (predicted)
pKa ~-2.5 (estimated) N/A -2.68 (predicted)

Q & A

What are the common synthetic methodologies for preparing pyridine-3-carbonitrile derivatives with multiple aryl substituents?

Basic Research Question
Pyridine-3-carbonitrile derivatives are typically synthesized via multi-component reactions (MCRs) or cyclocondensation of precursors like aldehydes, ketones, and cyanoacetates. For example, describes the synthesis of a structurally similar pyridine derivative using a one-pot reaction involving aryl aldehydes, ethyl cyanoacetate, and ammonium acetate under reflux conditions . highlights the use of α,β-unsaturated ketones and cyanoacetamide in the presence of ammonium acetate to form pyridone intermediates, which are further functionalized . Catalytic methods, such as microwave-assisted synthesis, can enhance reaction efficiency and regioselectivity.

What analytical techniques are most reliable for characterizing the crystal structure of poly-substituted pyridine derivatives?

Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. and report crystal structures resolved using SC-XRD with data collected on Bruker APEX2 diffractometers and refined via SHELXL-97 . Complementary techniques include NMR (¹H/¹³C) for confirming substituent connectivity and FT-IR for identifying functional groups like nitriles (C≡N stretch at ~2200 cm⁻¹). Powder XRD and DSC can assess phase purity and thermal stability.

How should researchers address contradictions in spectroscopic data for structurally complex pyridine derivatives?

Advanced Research Question
Contradictions in NMR or mass spectral data may arise from dynamic rotational isomerism or solvent effects. and emphasize cross-validation using multiple techniques: for instance, coupling SC-XRD with variable-temperature NMR to resolve conformational ambiguities . Statistical tools like principal component analysis (PCA) can identify outliers in spectral datasets. Additionally, computational NMR prediction (e.g., via Gaussian 16) helps validate experimental shifts .

What strategies are recommended for optimizing solubility and stability of halogenated pyridine-carbonitriles in biological assays?

Basic Research Question
Solubility can be enhanced using co-solvents (DMSO/water mixtures) or surfactant-based formulations. and note that electron-withdrawing groups (e.g., -CF₃) reduce solubility but improve metabolic stability . Stability studies under physiological conditions (pH 7.4, 37°C) should employ HPLC-UV to monitor degradation, while TGA/DSC assesses thermal stability.

How can structure-activity relationships (SAR) be systematically explored for trifluoromethyl-substituted pyridine derivatives?

Advanced Research Question
SAR studies require iterative synthesis and bioactivity profiling. and suggest evaluating analogs with varied substituents (e.g., replacing -CF₃ with -OCH₃ or -Cl) to assess electronic and steric effects . Computational tools like molecular docking (AutoDock Vina) and MD simulations quantify binding interactions with target proteins. Bioisosteric replacements (e.g., -CN → tetrazole) can optimize pharmacokinetics .

What computational approaches are effective in predicting the reactivity of polyhalogenated pyridine precursors?

Advanced Research Question
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model reaction pathways and transition states. For example, used DFT to rationalize regioselectivity in aryl coupling reactions . Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites, while Atoms-in-Molecules (AIM) theory maps non-covalent interactions critical for crystal packing .

What challenges arise in crystallizing pyridine derivatives with bulky substituents, and how are they mitigated?

Advanced Research Question
Bulky groups (e.g., 3-(trifluoromethyl)phenyl) hinder crystal growth due to steric hindrance. and recommend slow evaporation from polar aprotic solvents (DMF/acetonitrile) and seeding with microcrystals . Hirshfeld surface analysis (via CrystalExplorer) identifies intermolecular interactions (e.g., C–H···N, π-stacking) that stabilize the lattice.

How do electron-withdrawing substituents influence the regioselectivity of pyridine ring functionalization?

Advanced Research Question
Electron-withdrawing groups (e.g., -Cl, -CF₃) direct electrophilic substitution to meta/para positions. demonstrates that 4-chlorophenyl groups activate the pyridine ring for nucleophilic attack at C-2 and C-6 positions . Kinetic studies (e.g., Hammett plots) quantify substituent effects, while in situ IR monitors reaction progress.

What methodologies are used to study thermal decomposition pathways of halogenated pyridine-carbonitriles?

Advanced Research Question
Thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) identifies decomposition products (e.g., HCl, CO₂). ’s safety guidelines suggest isothermal studies at 150–300°C to simulate industrial processing . Kinetic parameters (activation energy via Flynn-Wall-Ozawa method) predict shelf-life under accelerated aging conditions.

How can synergistic effects between pyridine-carbonitriles and co-administered therapeutic agents be systematically evaluated?

Advanced Research Question
Synergy is assessed via combination index (CI) methods (e.g., Chou-Talalay) using in vitro cytotoxicity assays (MTT/Resazurin). ’s analogs highlight the importance of dose-response matrices and isobologram analysis . In vivo models (e.g., xenografts) validate efficacy, while PK/PD modeling optimizes dosing regimens.

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